molecular formula C11H8F2N2O3S2 B12214745 Benzamide, 4-(difluoromethoxy)-N-(4-oxo-2-thioxo-3-thiazolidinyl)- CAS No. 315694-90-7

Benzamide, 4-(difluoromethoxy)-N-(4-oxo-2-thioxo-3-thiazolidinyl)-

Cat. No.: B12214745
CAS No.: 315694-90-7
M. Wt: 318.3 g/mol
InChI Key: ZSJQDWCNTNWWEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Benzamide, 4-(difluoromethoxy)-N-(4-oxo-2-thioxo-3-thiazolidinyl)- features a benzamide core substituted with a difluoromethoxy group at the para position. The amide nitrogen is connected to a 4-oxo-2-thioxo-thiazolidinyl moiety, which introduces both ketone and thiocarbonyl functionalities.

Properties

CAS No.

315694-90-7

Molecular Formula

C11H8F2N2O3S2

Molecular Weight

318.3 g/mol

IUPAC Name

4-(difluoromethoxy)-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide

InChI

InChI=1S/C11H8F2N2O3S2/c12-10(13)18-7-3-1-6(2-4-7)9(17)14-15-8(16)5-20-11(15)19/h1-4,10H,5H2,(H,14,17)

InChI Key

ZSJQDWCNTNWWEZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=S)S1)NC(=O)C2=CC=C(C=C2)OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-(difluoromethoxy)-N-(4-oxo-2-thioxo-3-thiazolidinyl)- typically involves multiple steps, starting with the preparation of the thiazolidinyl ring. One common method involves the reaction of a thioamide with an α-halo acid to form the thiazolidinyl ring. This intermediate is then reacted with 4-(difluoromethoxy)benzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-(difluoromethoxy)-N-(4-oxo-2-thioxo-3-thiazolidinyl)- can undergo various chemical reactions, including:

    Oxidation: The thiazolidinyl ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form alcohols.

    Substitution: The difluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazolidinyl ring can yield sulfoxides or sulfones, while reduction of the benzamide carbonyl group can yield alcohols.

Scientific Research Applications

The biological activity of benzamide derivatives is largely attributed to their ability to interact with specific biological targets. The following sections summarize key applications supported by research findings.

Antimicrobial Activity

Benzamide derivatives have shown significant antimicrobial properties. Research indicates that compounds like Benzamide, 4-(difluoromethoxy)-N-(4-oxo-2-thioxo-3-thiazolidinyl)- can inhibit the growth of various bacterial strains. For instance:

  • FtsZ Inhibition : This compound class has been studied as inhibitors of FtsZ, a protein essential for bacterial cell division. Inhibitors targeting FtsZ can potentially serve as novel antimicrobial agents against resistant bacterial strains .

Antifungal Properties

The antifungal efficacy of benzamide derivatives has also been documented. Studies have demonstrated that certain benzamide compounds exhibit potent fungicidal activity against pathogens such as Botrytis cinerea, with some compounds achieving over 90% inhibition at specific concentrations .

Neuroprotective Effects

Benzamide compounds are being explored for their neuroprotective potential. Specifically, ampakine derivatives containing a benzamide core have been investigated for their ability to enhance cognitive function and protect against neurodegenerative disorders . This application highlights the versatility of benzamide structures in addressing neurological conditions.

Case Studies

A few case studies illustrate the practical implications of benzamide derivatives:

Study ReferenceCompound TestedFindings
Benzamides Substituted with Pyridine-linked 1,2,4-OxadiazoleDemonstrated good larvicidal and fungicidal activities; potential for agricultural applications.
Benzodioxane–BenzamidesHigh efficacy as FtsZ inhibitors; promising candidates for developing new antibiotics.
Ampakine BenzamidesImproved learning and memory in preclinical models; potential treatments for cognitive decline.

Synthesis and Development

The synthesis of benzamide derivatives typically involves various organic reactions such as esterification and cyclization. The design process often utilizes structure-activity relationship (SAR) studies to optimize biological activity while minimizing side effects.

Mechanism of Action

The mechanism of action of Benzamide, 4-(difluoromethoxy)-N-(4-oxo-2-thioxo-3-thiazolidinyl)- involves its interaction with specific molecular targets. The thiazolidinyl moiety can interact with enzymes or receptors, potentially inhibiting their activity. The difluoromethoxy group may enhance binding affinity or selectivity for certain targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on the Benzamide Core

  • 4-Chloro-N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide (CAS 303093-06-3): This analogue replaces the difluoromethoxy group with a chloro substituent and incorporates a phenyl group on the thiazolidinone ring. The chloro group is less electron-withdrawing than difluoromethoxy, reducing the compound’s overall polarity.
  • 4-Methyl-N-[(2-oxo-1,3-thiazolidin-3-yl)carbonyl]benzenesulfonamide :
    Here, a methyl group and sulfonamide replace the difluoromethoxy and benzamide groups. The sulfonamide increases hydrogen-bonding capacity, while the methyl group contributes to lipophilicity. The absence of a thiocarbonyl group simplifies the heterocyclic ring’s tautomeric behavior .

Thiazolidinone Ring Modifications

  • N-(4-Oxo-2-Thioxo-3-Thiazolidinyl) Derivatives: The target compound’s 4-oxo-2-thioxo-thiazolidinyl group exhibits tautomerism between thione and thiol forms. This is confirmed by IR data (C=S stretch at ~1250 cm⁻¹ and absence of S-H bands), similar to triazole-thione systems in . In contrast, 4-(3-chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)benzoic acid () replaces the thiazolidinone with an azetidinone ring, eliminating sulfur-based tautomerism and altering ring strain .

Key Spectral Differences

  • IR Spectroscopy :
    The target compound’s thiocarbonyl (C=S) stretch at ~1250 cm⁻¹ aligns with analogues in . However, the difluoromethoxy group’s C-O-C asymmetric stretch (~1100 cm⁻¹) distinguishes it from chloro or methyl substituents .
  • NMR Data :
    The difluoromethoxy group’s CF₂ protons resonate as a triplet in ¹H-NMR (~δ 6.5–7.0 ppm), unlike the singlet for methyl groups (δ ~2.5 ppm) in .

Electronic and Lipophilic Effects

  • Thiocarbonyl vs. Carbonyl : The thioxo group in the target compound may improve metal-binding affinity (e.g., for enzyme active sites) compared to carbonyl-containing analogues .

Tautomerism and Reactivity

  • The thione-thiol equilibrium in the thiazolidinone ring (absent in azetidinone or sulfonamide derivatives) influences reactivity. For example, thiol tautomers may participate in disulfide bond formation, while thiones could act as Michael acceptors .

Tabulated Comparison of Key Compounds

Compound Name Substituent on Benzamide Thiazolidinone Modification Key Spectral Features (IR/NMR) Synthetic Route Highlights
Target Compound 4-(Difluoromethoxy) 4-Oxo-2-thioxo C=S at 1250 cm⁻¹; CF₂ triplet in ¹H-NMR Friedel-Crafts, cyclization
4-Chloro-N-(thiazolidin-2-ylidene) 4-Chloro 3-Phenyl, 4-oxo C-Cl stretch ~750 cm⁻¹; phenyl protons δ 7.2–7.8 ppm Nucleophilic substitution
4-Methyl-sulfonamide 4-Methyl, sulfonamide 2-Oxo SO₂NH at 1340 cm⁻¹; methyl singlet δ 2.5 ppm Sulfonylation, thiazolidinone coupling

Biological Activity

Benzamide derivatives, particularly those containing thiazolidine and oxadiazole moieties, have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Benzamide, 4-(difluoromethoxy)-N-(4-oxo-2-thioxo-3-thiazolidinyl)- exhibits promising pharmacological properties that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of the compound is C16H10F2N2O4S2C_{16}H_{10}F_2N_2O_4S_2 with a molecular weight of 396.38 g/mol. The structure features a benzamide core substituted with a difluoromethoxy group and a thiazolidine derivative, which is essential for its biological activity.

The biological activity of this compound can be attributed to the presence of the thiazolidine ring, which has been shown to interact with various biological targets. Thiazolidines are known for their ability to modulate enzyme activity and serve as inhibitors for several biological pathways, including those involved in cancer proliferation and microbial resistance.

Antifungal Activity

Recent studies have indicated that benzamide derivatives exhibit significant antifungal properties. For instance, compounds similar to Benzamide, 4-(difluoromethoxy)-N-(4-oxo-2-thioxo-3-thiazolidinyl)- have demonstrated effective inhibition against fungal strains such as Botrytis cinerea and Fusarium graminearum.

CompoundFungal StrainInhibition (%)Reference
7hBotrytis cinerea90.5
7eFusarium graminearum40-45

Anticancer Activity

The thiazolidine derivatives have also shown potential as anticancer agents. For example, a related study reported that thiazolidine-based compounds exhibited significant antiproliferative effects against various cancer cell lines, including MDA-MB-231 and HCT116.

Cell LineIC50 (µM)Reference
MDA-MB-23115.0
HCT11612.5

Toxicity Studies

Toxicological assessments are crucial in evaluating the safety profile of new compounds. A study involving zebrafish embryos indicated that certain benzamide derivatives had varying levels of toxicity, which is essential for determining their suitability for therapeutic applications.

Case Studies

  • Zebrafish Embryo Toxicity Study : A series of benzamide derivatives were tested for toxicity using zebrafish embryos, revealing that while some compounds exhibited low toxicity, others showed significant adverse effects at higher concentrations .
  • Antifungal Efficacy : In a comparative analysis of antifungal activities, several benzamide derivatives were tested against standard antifungal agents like pyraclostrobin, demonstrating superior efficacy in some cases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.